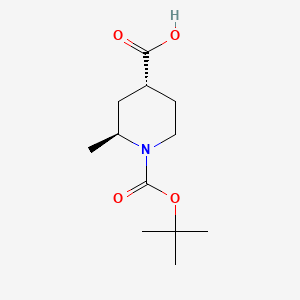

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and other chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

Protection: The amino group of 2-methylpiperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under high pressure or using a carboxylating agent like di-tert-butyl dicarbonate (Boc2O).

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: 2-methylpiperidine-4-carboxylic acid.

Substitution: Various esters and amides depending on the nucleophile used.

Oxidation and Reduction: Corresponding ketones and alcohols.

Aplicaciones Científicas De Investigación

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: In the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, making it a versatile intermediate in drug design and synthesis.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-2-methylpiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

(2S,4R)-1-tert-butoxycarbonyl-2-methylpiperidine: Lacks the carboxylic acid group, limiting its reactivity in certain transformations.

Uniqueness

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality, allowing for selective reactions and protecting group strategies in complex organic synthesis.

Actividad Biológica

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral piperidine derivative characterized by its tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality. This compound is significant in medicinal chemistry, serving as an intermediate in the synthesis of various biologically active compounds. Its unique stereochemistry and functional groups contribute to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C12H21NO4 with a molecular weight of 243.3 g/mol. The structure includes a piperidine ring with substituents that enhance its solubility and stability.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including anti-inflammatory and neuroprotective properties. Research indicates that it may interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic applications.

Potential Biological Activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine release, particularly IL-1β, in activated macrophages.

- Neuroprotective Properties : Its structural characteristics allow it to cross the blood-brain barrier, suggesting possible applications in treating neurodegenerative diseases.

The mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and neuronal survival. The Boc group plays a crucial role in protecting amine functionalities during synthetic transformations, allowing for selective deprotection under acidic conditions to reveal active sites for further reactions.

Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent inhibition of IL-1β release:

| Concentration (µM) | IL-1β Inhibition (%) |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 |

This study highlights the compound's potential as an NLRP3 inflammasome inhibitor, which could be beneficial in treating inflammatory diseases .

Study 2: Neuroprotective Effects

In another research effort, the compound was assessed for its neuroprotective effects against oxidative stress in neuronal cell lines. The findings showed that it significantly reduced cell death induced by oxidative stress:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 75 ± 5 |

These results suggest that this compound may protect neurons from damage caused by oxidative stress .

Synthetic Routes

Several synthetic pathways have been developed for producing this compound, emphasizing its versatility in organic synthesis:

- Direct Amidation : Utilizing Boc-protected amines.

- Carboxylation Reactions : Employing various carboxylating agents to introduce the carboxylic acid functionality.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Lacks carboxylic acid functionality |

| Boc-Lysine | Similar Boc protection | More complex due to additional functional groups |

The unique combination of stereochemistry and functional groups in this compound allows for targeted biological activity not seen in these other compounds .

Propiedades

IUPAC Name |

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRXMSJGZWACP-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.